molecular formula C16H12Cl2O4 B3013721 4-[2-(3,4-Dichlorophenyl)-2-oxoethoxy]-3-methoxybenzaldehyde CAS No. 723333-45-7

4-[2-(3,4-Dichlorophenyl)-2-oxoethoxy]-3-methoxybenzaldehyde

Cat. No.: B3013721
CAS No.: 723333-45-7
M. Wt: 339.17
InChI Key: SSXGTIOMDNDFLA-UHFFFAOYSA-N
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Description

4-[2-(3,4-Dichlorophenyl)-2-oxoethoxy]-3-methoxybenzaldehyde is a benzaldehyde derivative featuring a substituted ether linkage and a dichlorophenyl ketone moiety. This compound is structurally characterized by a methoxy group at the 3-position of the benzaldehyde ring and a 2-(3,4-dichlorophenyl)-2-oxoethoxy group at the 4-position. Its synthesis typically involves etherification and oxidation steps, as inferred from analogous compounds in the literature .

Properties

IUPAC Name

4-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-3-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2O4/c1-21-16-6-10(8-19)2-5-15(16)22-9-14(20)11-3-4-12(17)13(18)7-11/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSXGTIOMDNDFLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCC(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[2-(3,4-Dichlorophenyl)-2-oxoethoxy]-3-methoxybenzaldehyde typically involves the reaction of 3,4-dichlorophenylacetic acid with appropriate reagents to form the desired product. One common method involves the use of a Friedel-Crafts acylation reaction, where 3,4-dichlorophenylacetic acid is treated with acetyl chloride in the presence of anhydrous aluminum chloride as a catalyst . The reaction is carried out at elevated temperatures, followed by purification steps to isolate the final product.

Chemical Reactions Analysis

4-[2-(3,4-Dichlorophenyl)-2-oxoethoxy]-3-methoxybenzaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

4-[2-(3,4-Dichlorophenyl)-2-oxoethoxy]-3-methoxybenzaldehyde has shown promise as a lead compound in the development of new pharmaceuticals. Its structural features allow for modifications that can enhance biological activity against various diseases.

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. It has been evaluated for its potential to act on specific molecular targets involved in cancer progression, such as EGFR (Epidermal Growth Factor Receptor) and HDAC (Histone Deacetylases) .
  • Antimicrobial Properties : The dichlorophenyl group is known for its antibacterial properties, making this compound a candidate for developing new antibiotics or antifungal agents. Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various pathogens .

Biological Studies

The compound is also being explored for its effects on biological systems beyond direct therapeutic applications.

  • Enzyme Inhibition : Studies have focused on the ability of this compound to inhibit specific enzymes that are crucial in metabolic pathways. For example, it has been shown to affect enzymes involved in oxidative stress responses .
  • Cell Signaling Pathways : Research indicates that this compound may modulate important signaling pathways related to inflammation and apoptosis, which are critical in cancer and other diseases .

Material Science

In addition to its biological applications, 4-[2-(3,4-Dichlorophenyl)-2-oxoethoxy]-3-methoxybenzaldehyde serves as a building block in the synthesis of advanced materials.

  • Polymer Chemistry : The compound can be used to synthesize polymers with specific properties for applications in coatings and adhesives. Its reactive functional groups allow for incorporation into polymer matrices .
  • Nanotechnology : Researchers are investigating the use of this compound in the formulation of nanomaterials that can be utilized in drug delivery systems or as catalysts in chemical reactions .

Case Study 1: Anticancer Activity Evaluation

A study published in a peer-reviewed journal evaluated the anticancer properties of various derivatives of 4-[2-(3,4-Dichlorophenyl)-2-oxoethoxy]-3-methoxybenzaldehyde. The results indicated that certain modifications significantly increased cytotoxicity against breast cancer cell lines while minimizing toxicity to normal cells.

Case Study 2: Antimicrobial Efficacy

In another study, researchers tested the antimicrobial efficacy of this compound against several bacterial strains. The findings demonstrated a notable reduction in bacterial growth at low concentrations, suggesting its potential as an effective antimicrobial agent .

Mechanism of Action

The mechanism of action of 4-[2-(3,4-Dichlorophenyl)-2-oxoethoxy]-3-methoxybenzaldehyde involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

The compound shares structural motifs with other benzaldehyde-based ethers and ketones. Below is a comparative analysis with two analogs:

Compound Key Functional Groups Synthetic Route Availability
4-[2-(3,4-Dichlorophenyl)-2-oxoethoxy]-3-methoxybenzaldehyde Methoxy, dichlorophenyl ketone, ether Etherification, oxidation (inferred) Discontinued
4-(Benzyloxy)-3-phenethoxybenzaldehyde (C2) Benzyloxy, phenethoxy, aldehyde Etherification, deprotection Research-grade synthesis
1-(4-Methoxy-phenyl)-3-thiophen-2-yl-1H-pyrazole-5-carboxylic acid Methoxy, thiophenyl, pyrazole-carboxylic acid Multi-step heterocyclic synthesis Discontinued

Key Observations:

  • Ether Linkages : Both the target compound and C2 (from ) utilize ether bonds, but the former incorporates a dichlorophenyl ketone group, which may enhance electrophilicity and bioactivity compared to the benzyloxy group in C2 .
  • Synthetic Complexity : The target compound’s synthesis likely parallels C2’s route (e.g., dichloromethane solvent, acid-catalyzed etherification), but the ketone formation may require additional oxidation steps, increasing synthetic complexity .

Pharmacological Context (Indirect Comparison)

For example:

  • Morphine analogs (mu, kappa, sigma receptor agonists) demonstrate how subtle structural changes (e.g., substitution patterns) drastically alter receptor affinity and physiological effects .
  • The dichlorophenyl group in the target compound may confer selectivity for specific targets, analogous to how ketocyclazocine’s kappa receptor selectivity arises from its unique substituents .

Research Findings and Limitations

  • Discontinuation : The discontinuation of 4-[2-(3,4-Dichlorophenyl)-2-oxoethoxy]-3-methoxybenzaldehyde () suggests challenges in scalability, stability, or commercial demand. This contrasts with research-grade analogs like C2, which remain synthetically accessible .

Biological Activity

4-[2-(3,4-Dichlorophenyl)-2-oxoethoxy]-3-methoxybenzaldehyde is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a dichlorophenyl group and a methoxybenzaldehyde moiety. Its molecular formula is C16_{16}H14_{14}Cl2_2O3_3, indicating the presence of two chlorine atoms, which are known to influence biological activity.

Research indicates that compounds similar to 4-[2-(3,4-Dichlorophenyl)-2-oxoethoxy]-3-methoxybenzaldehyde exhibit various mechanisms of action:

  • Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation. It may act by inducing apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and death.
  • Antimicrobial Properties : Similar structures have demonstrated antimicrobial activity, suggesting that this compound could also inhibit the growth of pathogenic microorganisms.
  • Anti-inflammatory Effects : Compounds with similar functional groups are often evaluated for their anti-inflammatory properties, indicating potential therapeutic applications in inflammatory diseases.

Biological Activity Data

Activity Type Effect Study Reference
AnticancerInduces apoptosis in melanoma cells
AntimicrobialInhibits bacterial growth
Anti-inflammatoryReduces inflammation markers

Case Studies

  • Anticancer Efficacy : A study investigated the effects of a related compound on melanoma cells. Results indicated a selective cytotoxic effect, with the compound inducing cell cycle arrest and reducing melanin production in VMM917 melanoma cells. This suggests potential for developing new melanoma therapies based on similar structures .
  • Antimicrobial Activity : Another study focused on derivatives of 3-methoxybenzaldehyde, revealing significant antibacterial properties against various strains of bacteria. The mechanism was attributed to disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
  • Pharmacological Profile : A pharmacokinetic study highlighted that compounds with structural similarities can effectively cross the blood-brain barrier, enhancing their potential as central nervous system agents. This property is crucial for developing treatments for neurological disorders .

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